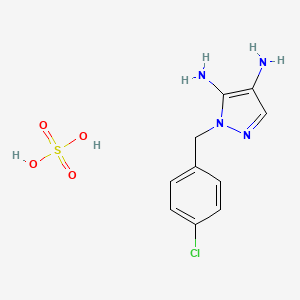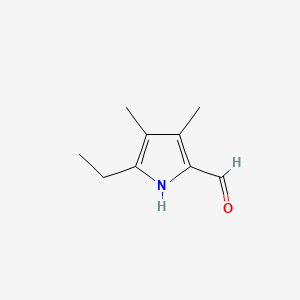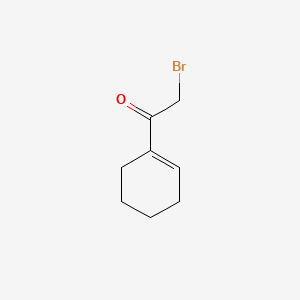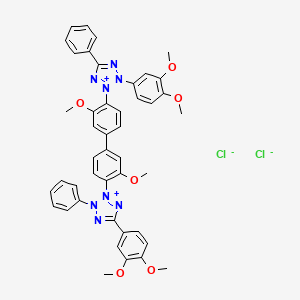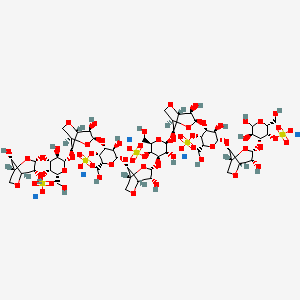
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) is a sulfated polysaccharide that is derived from red algae. It has been extensively studied for its biological activities and has shown potential in various applications.
Scientific Research Applications
NA+ has been extensively studied for its biological activities, including anticoagulant, antiviral, and anti-inflammatory properties. It has also been studied for its potential in cancer therapy, as it has shown to inhibit the growth of various cancer cell lines. Additionally, NA+ has been investigated for its wound healing properties and its ability to improve skin hydration.
Mechanism Of Action
NA+ exerts its biological activities by interacting with various proteins and enzymes in the body. It acts as an anticoagulant by inhibiting the activity of thrombin and factor Xa. It also exhibits antiviral activity by inhibiting the entry of viruses into host cells. NA+ has shown to inhibit the activity of various pro-inflammatory cytokines, which contributes to its anti-inflammatory properties. Additionally, NA+ has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Biochemical and Physiological Effects:
NA+ has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of collagen and elastin in the skin, which contributes to its wound healing and skin hydration properties. Additionally, NA+ has been shown to increase the expression of various growth factors, which contributes to its potential in cancer therapy. It also exhibits antioxidant activity, which helps to protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
NA+ has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and administer. Additionally, it has low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of NA+ is that it is relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of NA+. One potential direction is to investigate its potential in treating viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of NA+ and its potential in cancer therapy. Furthermore, there is potential for NA+ to be used in tissue engineering applications, as it has shown to promote the growth of various cell types. Overall, the study of NA+ has shown promising results and has the potential for various applications in the future.
Conclusion:
In conclusion, NA+ is a sulfated polysaccharide derived from red algae that has shown potential in various scientific research applications. It exhibits anticoagulant, antiviral, anti-inflammatory, wound healing, and potential cancer therapy properties. NA+ has several advantages for lab experiments, including its water solubility and low toxicity. However, it is relatively expensive, which may limit its use in large-scale experiments. There are several future directions for the study of NA+, including investigating its potential in treating viral infections, further understanding its mechanism of action, and exploring its potential in tissue engineering applications.
Synthesis Methods
NA+ is synthesized from the red algae species Kappaphycus alvarezii. The polysaccharide is extracted from the algae using a hot water extraction method. The extracted polysaccharide is then purified using anion exchange chromatography and further sulfated using sulfur trioxide-pyridine complex. The final product is a white powder that is water-soluble.
properties
IUPAC Name |
pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYDVHSZORPFRF-VLBKFVCYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H87Na5O61S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2059.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

